Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate
Description
This compound features a pyrazole core substituted with bromo (Br), methyl (CH₃), oxo (O), and phenyl (C₆H₅) groups. A methoxy (–O–CH₂–) bridge connects the pyrazole to an ethyl benzoate ester (–COOEt).
Properties
IUPAC Name |
ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-26-20(25)14-8-7-11-16(12-14)27-13-17-18(21)19(24)23(22(17)2)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWQXYUEKYILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazoline ring through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazoline ring.
Next, the bromination of the pyrazoline ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS). The resulting bromo-pyrazoline is then reacted with a benzoate ester derivative under appropriate conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The bromine atom in the pyrazoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate is part of the pyrazole family, which is known for exhibiting a wide range of biological activities:
- Anticancer Activity : Pyrazole derivatives have been reported to possess significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells . this compound may exhibit similar effects, making it a candidate for further investigation in cancer therapy.
- Antibacterial and Antifungal Properties : Research indicates that pyrazole derivatives demonstrate antibacterial and antifungal activities against various pathogens. This is particularly relevant in the context of rising antibiotic resistance, where new compounds are urgently needed .
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, which is a critical factor in many chronic diseases. Pyrazoles have been linked to the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory disorders .
- Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of pyrazole derivatives, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. This compound was included as part of the screening process, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent .
Comparative Analysis of Pyrazole Derivatives
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate involves its interaction with specific molecular targets. The pyrazoline ring can interact with enzymes and receptors, modulating their activity. The bromine atom and benzoate ester group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Observations :
Linker and Ester Group Modifications
Key Observations :
- Methoxy linkers (target compound) offer a balance between stability and synthetic accessibility compared to thioethers (I-6501), which require careful handling due to sulfur’s reactivity .
- The acryloyloxy linker in R Discovery’s compound enables π-conjugation, critical for optoelectronic applications, a feature absent in the target compound .
Biological Activity
Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate, a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This compound's structure, characterized by a pyrazole ring substituted with a bromo group and a methoxybenzoate moiety, suggests potential applications in pharmaceuticals, particularly in the treatment of various diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C20H19BrN2O4
- CAS Number : 4059197
The compound's structure can be visualized as follows:
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. This compound may inhibit key enzymes involved in cancer cell proliferation. For instance, pyrazole compounds have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in various cancers .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of several pyrazole derivatives against human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity .
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 10 | Breast Cancer |
| Compound B | 15 | Lung Cancer |
| Ethyl 3... | 12 | Colorectal Cancer |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Ethyl 3... has been shown to reduce inflammatory markers in animal models .
The anti-inflammatory effects are attributed to the compound's ability to modulate cytokine production and inhibit the expression of COX enzymes. This modulation helps alleviate symptoms associated with inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of Ethyl 3... has been explored in various studies. Pyrazole derivatives have demonstrated activity against both bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
Efficacy Against Pathogens
In vitro studies have shown that Ethyl 3... exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives could serve as neuroprotective agents. Some studies indicate that these compounds may act as metabotropic glutamate receptor agonists, potentially offering therapeutic benefits for neurological disorders .
Q & A
Q. What are the recommended synthetic routes and purification strategies for Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate?
Methodological Answer: The compound can be synthesized via multi-step reactions, typically involving:
- Step 1: Preparation of the pyrazole core by cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Step 2: Functionalization of the pyrazole via bromination at the 4-position using brominating agents like NBS (N-bromosuccinimide) in DCM.
- Step 3: Etherification of the benzoate ester with the pyrazole-methanol intermediate under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation:
- Storage: Tightly sealed containers in dry, ventilated areas away from ignition sources (electrostatic discharge risk) .
- First Aid: For skin contact, rinse with water for 15+ minutes; for ingestion, rinse mouth and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Scenario: Discrepancies between predicted and observed NMR shifts for the pyrazole-benzene linkage.
- Approach:
- Theoretical Calculations: Use DFT (Density Functional Theory) to simulate NMR spectra (e.g., B3LYP/6-31G* basis set).
- Variable Temperature NMR: Assess dynamic effects (e.g., rotational barriers) causing signal broadening.
- XRD Validation: Compare experimental bond lengths/angles with computational models .
Example: A 2020 study resolved conflicting NOESY correlations by correlating XRD-derived torsion angles with theoretical conformers .
Q. How should experimental designs be optimized to evaluate biological activity (e.g., antibacterial or anticancer potential)?
Methodological Answer:
- Assay Design:
- In vitro Screening: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
- Mechanistic Studies: Probe ROS (Reactive Oxygen Species) generation via fluorescence microscopy.
- Controls: Include reference drugs (e.g., ciprofloxacin) and solvent-only blanks.
- Data Interpretation: Apply IC₅₀/EC₅₀ calculations with nonlinear regression models (e.g., GraphPad Prism).
Q. What strategies improve synthetic yield and regioselectivity in brominated pyrazole intermediates?
Methodological Answer:
- Yield Optimization:
- Regioselectivity Control:
Example: A 2023 study achieved 85% regioselective bromination by pre-complexing the pyrazole with ZnCl₂ .
Q. How are SHELX programs applied to refine crystallographic data for this compound?
Methodological Answer:
- Workflow:
- Challenges: Address disorder in the ethyl ester group using PART instructions and restraints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
